molecular formula C18H16N2O2 B11669470 2,5-dimethyl-N'-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide

Cat. No.: B11669470
M. Wt: 292.3 g/mol
InChI Key: OHUJAFIHGAJYFM-YBFXNURJSA-N
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Description

2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a hydrazide moiety linked to a naphthalenylmethylidene group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and naphthalen-1-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the naphthalenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carbohydrazide: Lacks the naphthalenylmethylidene group.

    Naphthalen-1-carbaldehyde: Lacks the furan and hydrazide moieties.

    Furan-3-carbohydrazide: Lacks the dimethyl and naphthalenylmethylidene groups.

Uniqueness

2,5-dimethyl-N’-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the furan ring and the naphthalenylmethylidene group allows for diverse interactions with other molecules, making it a versatile compound for research and application.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-naphthalen-1-ylmethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12-10-17(13(2)22-12)18(21)20-19-11-15-8-5-7-14-6-3-4-9-16(14)15/h3-11H,1-2H3,(H,20,21)/b19-11+

InChI Key

OHUJAFIHGAJYFM-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC3=CC=CC=C32

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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